Home > Products > Screening Compounds P111876 > KRAS G12C inhibitor 47
KRAS G12C inhibitor 47 -

KRAS G12C inhibitor 47

Catalog Number: EVT-12532424
CAS Number:
Molecular Formula: C30H28ClFN4O3
Molecular Weight: 547.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

KRAS G12C inhibitor 47 is a small molecule designed to target the KRAS protein, specifically the G12C mutation, which is prevalent in various cancers. The KRAS gene encodes a GTPase that plays a critical role in cell signaling pathways regulating growth and differentiation. Mutations in KRAS, particularly the G12C variant, are associated with oncogenesis and poor prognosis in cancer patients. The development of inhibitors like compound 47 aims to selectively inhibit the mutated form of KRAS, thereby disrupting cancer cell proliferation.

Source

The information regarding KRAS G12C inhibitor 47 is derived from multiple scientific studies and reviews that explore its synthesis, mechanism of action, and clinical applications. Notable sources include articles published in Nature and Journal of Medicinal Chemistry, which detail the compound's development and efficacy.

Classification

KRAS G12C inhibitor 47 falls under the category of targeted therapies known as covalent inhibitors. These compounds specifically bind to cysteine residues in the KRAS protein, leading to irreversible inhibition of its activity. This class of inhibitors is particularly significant due to their ability to selectively target mutant proteins while sparing wild-type variants.

Synthesis Analysis

Methods

The synthesis of KRAS G12C inhibitor 47 involves several key steps:

  1. Design: The compound is designed using structure-based drug design techniques, focusing on the unique switch II pocket of KRAS G12C.
  2. Synthesis Route: The synthesis typically includes:
    • Formation of a core scaffold that interacts with the switch II pocket.
    • Introduction of a reactive electrophile that can covalently bond with the cysteine residue at position 12 of KRAS.
    • Optimization through medicinal chemistry to enhance potency and selectivity.

Technical Details

  • Reagents: Various reagents are utilized during synthesis, including coupling agents and protective groups to facilitate selective reactions.
  • Purification: High-performance liquid chromatography (HPLC) is employed for purification of the final product to ensure high purity suitable for biological testing.
Molecular Structure Analysis

Structure

The molecular structure of KRAS G12C inhibitor 47 features a core scaffold designed to fit into the switch II pocket of KRAS. The compound typically includes:

  • A reactive electrophilic group that forms a covalent bond with cysteine.
  • Functional groups that enhance binding affinity and selectivity.

Data

Crystallographic data from co-crystal structures provide insights into how inhibitor 47 binds to the mutant KRAS protein. These studies often reveal key interactions between specific amino acid residues and the inhibitor, confirming its binding mode.

Chemical Reactions Analysis

Reactions

The primary chemical reaction involving KRAS G12C inhibitor 47 is its covalent modification of the cysteine residue at position 12. This reaction can be summarized as follows:

KRAS G12C+InhibitorInactive KRAS G12C Inhibitor Complex\text{KRAS G12C}+\text{Inhibitor}\rightarrow \text{Inactive KRAS G12C Inhibitor Complex}

Technical Details

  • Kinetics: The kinetics of this reaction are characterized by a rapid association followed by slow dissociation, leading to sustained inhibition.
  • Selectivity: The inhibitor demonstrates higher affinity for the G12C mutant compared to wild-type KRAS due to conformational differences in the binding site.
Mechanism of Action

Process

KRAS G12C inhibitor 47 functions by irreversibly binding to the cysteine residue in the G12C variant of KRAS, effectively locking it in an inactive GDP-bound state. This prevents nucleotide exchange and downstream signaling pathways associated with cell growth and proliferation.

Data

Studies have shown that this mechanism leads to significant reductions in cellular signaling pathways such as mitogen-activated protein kinase (MAPK), resulting in decreased tumor growth in preclinical models.

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Typically around 400-500 g/mol depending on specific modifications.
  • Solubility: Often optimized for solubility in aqueous solutions for better bioavailability.

Chemical Properties

  • Stability: The compound is designed for stability under physiological conditions but may have limited shelf life due to reactivity.
  • pKa Values: Relevant pKa values are determined to understand ionization states at physiological pH, influencing solubility and binding characteristics.
Applications

Scientific Uses

KRAS G12C inhibitor 47 has significant applications in cancer research:

  • Therapeutic Development: It serves as a prototype for developing other selective inhibitors targeting different mutations within KRAS.
  • Preclinical Studies: Used extensively in preclinical models to evaluate efficacy against various cancers harboring the G12C mutation.
  • Clinical Trials: Some derivatives are currently being tested in clinical trials for their effectiveness and safety profiles in human subjects with KRAS-mutant tumors.

Properties

Product Name

KRAS G12C inhibitor 47

IUPAC Name

6-chloro-7-(2-fluoro-6-hydroxyphenyl)-1-(2-propan-2-ylphenyl)-4-(4-prop-2-enoylpiperazin-1-yl)quinazolin-2-one

Molecular Formula

C30H28ClFN4O3

Molecular Weight

547.0 g/mol

InChI

InChI=1S/C30H28ClFN4O3/c1-4-27(38)34-12-14-35(15-13-34)29-21-16-22(31)20(28-23(32)9-7-11-26(28)37)17-25(21)36(30(39)33-29)24-10-6-5-8-19(24)18(2)3/h4-11,16-18,37H,1,12-15H2,2-3H3

InChI Key

AFCLJUXYULJJII-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1N2C3=CC(=C(C=C3C(=NC2=O)N4CCN(CC4)C(=O)C=C)Cl)C5=C(C=CC=C5F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.